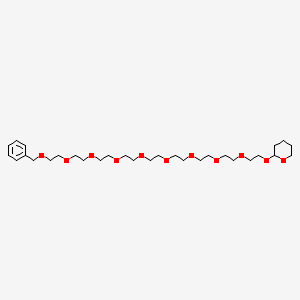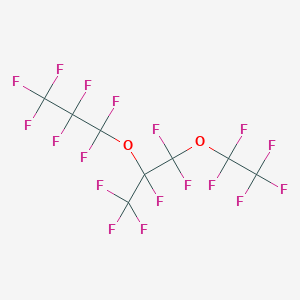
Perfluoro(5-methyl-3,6-dioxanonane)
Overview
Description
Perfluoro(5-methyl-3,6-dioxanonane) is a fluorinated ether compound with the empirical formula C8F17O2 and a molecular weight of 451.06 g/mol . This compound is known for its high thermal and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(5-methyl-3,6-dioxanonane) typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of perfluorinated alcohols with perfluorinated epoxides in the presence of a catalyst . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Perfluoro(5-methyl-3,6-dioxanonane) involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process is designed to ensure high purity and yield of the final product, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Perfluoro(5-methyl-3,6-dioxanonane) primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic substitution where a nucleophile replaces one of the fluorine atoms .
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and at low temperatures to control the reaction rate .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alkoxide may produce a perfluorinated ether, while reaction with an amine may yield a perfluorinated amine derivative .
Scientific Research Applications
Perfluoro(5-methyl-3,6-dioxanonane) has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in fluorination reactions . In biology and medicine, it is investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques . Industrially, it is used in the production of high-performance lubricants and coatings .
Mechanism of Action
The mechanism by which Perfluoro(5-methyl-3,6-dioxanonane) exerts its effects is primarily through its interaction with other molecules via its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the enhancement of reaction rates . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Perfluoro(5-methyl-3,6-dioxanonane) include other perfluorinated ethers such as Perfluoro(2-methyl-3,6-dioxanonane) and Perfluoro(2,5-dimethyl-3,6-dioxanonane) .
Uniqueness: What sets Perfluoro(5-methyl-3,6-dioxanonane) apart from these similar compounds is its specific molecular structure, which imparts unique physical and chemical properties. For example, its particular arrangement of fluorine atoms and ether linkages can result in different solubility and reactivity profiles compared to other perfluorinated ethers .
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,1,2,2,2-pentafluoroethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18O2/c9-1(10,3(12,13)14)6(21,22)27-2(11,4(15,16)17)7(23,24)28-8(25,26)5(18,19)20 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTQGIOLLLWQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892446 | |
| Record name | 5-Trifluoromethylperfluoro-3,6-dioxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66804-94-2 | |
| Record name | 5-Trifluoromethylperfluoro-3,6-dioxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


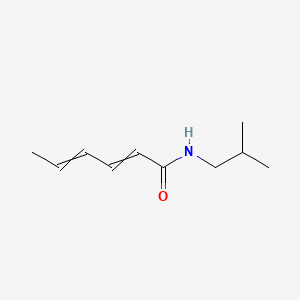
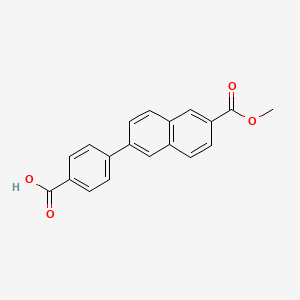

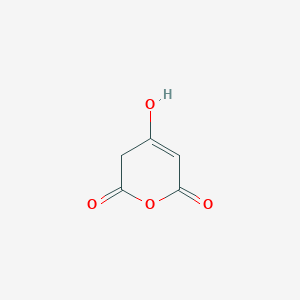
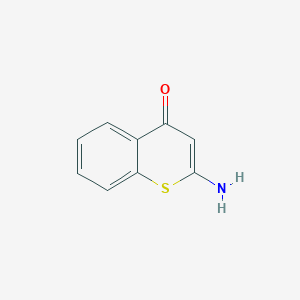
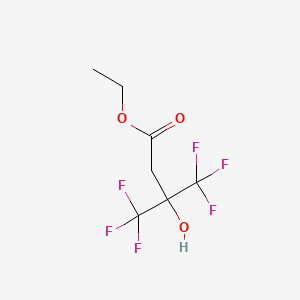
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)
![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
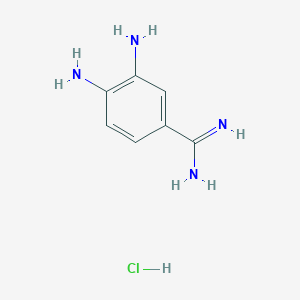
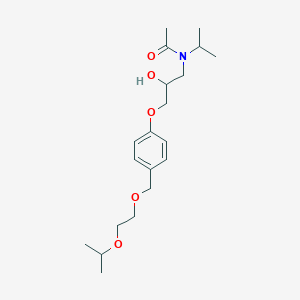
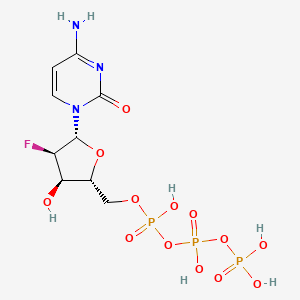

![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)
